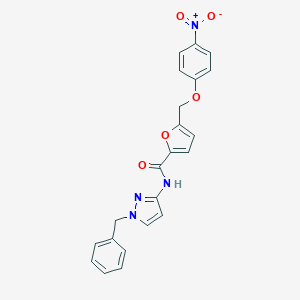![molecular formula C18H20N6O3 B279855 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications. This compound is a pyrazole-based inhibitor that selectively targets specific enzymes involved in various biological processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves the selective inhibition of specific enzymes involved in various biological processes. Specifically, this compound targets enzymes such as histone deacetylases (HDACs) and glycogen synthase kinase-3 (GSK-3), which play critical roles in the regulation of gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A are largely dependent on the specific biological processes that it targets. In cancer cells, for example, this compound has been shown to induce cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been shown to reduce the accumulation of toxic protein aggregates, which are a hallmark of these diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A in lab experiments is its selectivity and specificity for specific enzymes and biological processes. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A. One area of focus could be on further elucidating its mechanism of action and identifying additional biological processes that it targets. Additionally, further research could be conducted to optimize the synthesis and formulation of this compound for improved solubility and bioavailability. Finally, the potential clinical applications of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A in the treatment of cancer and neurodegenerative diseases could be further explored through preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A involves several steps, including the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with N-methylglycine, followed by the nitration of the resulting product. The final step involves the reaction of the nitro compound with 3,5-dimethylpyrazole in the presence of a reducing agent to obtain 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has been studied extensively for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research, where it has shown promising results in inhibiting the growth and proliferation of cancer cells. Additionally, 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide A has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C18H20N6O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H20N6O3/c1-13-18(24(26)27)14(2)23(20-13)12-17(25)21(3)11-15-5-7-16(8-6-15)22-10-4-9-19-22/h4-10H,11-12H2,1-3H3 |
InChI Key |
JRYNSEUBDQFRML-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)CC2=CC=C(C=C2)N3C=CC=N3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
